

Me-Tet-PEG2-NHS: A Technical Guide to a Versatile Bioconjugation Linker

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Compound of Interest

Compound Name: Me-Tet-PEG2-NHS

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This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Me-Tet-PEG2-NHS**, a heterobifunctional crosslinker integral to advancements in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs). This document details the core characteristics of the molecule, provides structured data for easy reference, and outlines experimental protocols for its use.

Core Chemical Properties and Structure

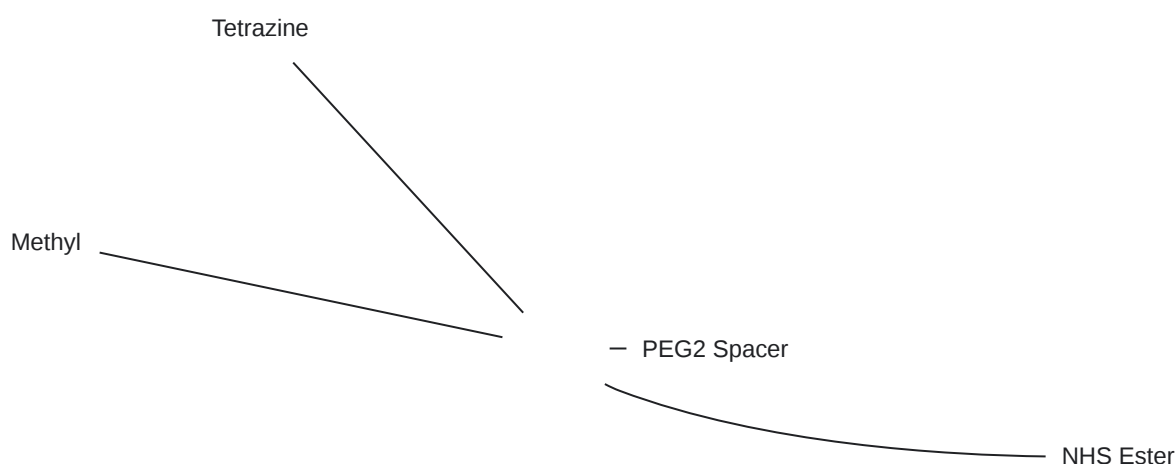
Me-Tet-PEG2-NHS is a versatile linker molecule featuring two key reactive functionalities: a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester. The molecule's structure is built around a short polyethylene glycol (PEG) spacer, which enhances solubility and provides spatial separation between conjugated molecules.

The methyltetrazine moiety enables rapid and highly specific bioorthogonal ligation with trans-cyclooctene (TCO) functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is known for its exceptional kinetics and biocompatibility, proceeding efficiently under mild, aqueous conditions without the need for a catalyst[1][2].

The NHS ester group provides a means for covalent attachment to primary amines (-NH₂), which are readily available on biomolecules such as the side chains of lysine residues in proteins and antibodies[3][4]. This reaction forms a stable amide bond.

The incorporation of a PEG2 spacer offers several advantages, including increased hydrophilicity of the linker and the resulting conjugate, which can help to mitigate aggregation and improve pharmacokinetic properties[1].

Chemical Structure



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Caption: Chemical structure of **Me-Tet-PEG2-NHS**.

Physicochemical Properties

The following table summarizes the key quantitative data for **Me-Tet-PEG2-NHS**.

Property	Value	Reference
Molecular Formula	C23H28N6O7	[5]
Molecular Weight	500.50 g/mol	[5]
Purity	≥95%	N/A
Appearance	Crystalline solid	N/A
Solubility	Soluble in DMSO, DMF	[4]
Storage Conditions	-20°C, desiccated	[6]

Reactivity and Stability

Parameter	Description	Reference
Tetrazine Reactivity	Reacts with trans-cyclooctene (TCO) via IEDDA cycloaddition. This reaction is very fast, with second-order rate constants in the range of 10^3 to 10^6 M ⁻¹ s ⁻¹ .	[2]
NHS Ester Reactivity	Reacts with primary amines at pH 7-9 to form stable amide bonds.	[1]
Stability	The NHS ester is susceptible to hydrolysis in aqueous solutions, particularly at higher pH. Stock solutions should be prepared fresh in anhydrous solvents. The tetrazine moiety is generally stable under typical bioconjugation conditions.	[4]

Experimental Protocols

The following sections provide detailed methodologies for the use of **Me-Tet-PEG2-NHS** in a typical bioconjugation workflow.

Materials and Reagents

- **Me-Tet-PEG2-NHS**
- Protein or other amine-containing biomolecule
- TCO-functionalized molecule
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Desalting columns (e.g., Zeba™ Spin Desalting Columns)
- Reaction tubes

Protocol for Labeling a Protein with Me-Tet-PEG2-NHS

This protocol describes the modification of a protein with **Me-Tet-PEG2-NHS** to introduce the methyltetrazine functionality.

- Preparation of Reagents:
 - Equilibrate the vial of **Me-Tet-PEG2-NHS** to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of **Me-Tet-PEG2-NHS** (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.
 - Prepare the protein solution in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the **Me-Tet-PEG2-NHS** stock solution to the protein solution. The optimal molar ratio may need to be determined empirically depending on the

protein and the desired degree of labeling.

- Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours on ice.
- Purification of the Labeled Protein:
 - Remove the excess, unreacted **Me-Tet-PEG2-NHS** and the NHS byproduct using a desalting column equilibrated with PBS.
 - Collect the protein-containing fractions. The protein is now functionalized with methyltetrazine and ready for the subsequent click reaction.

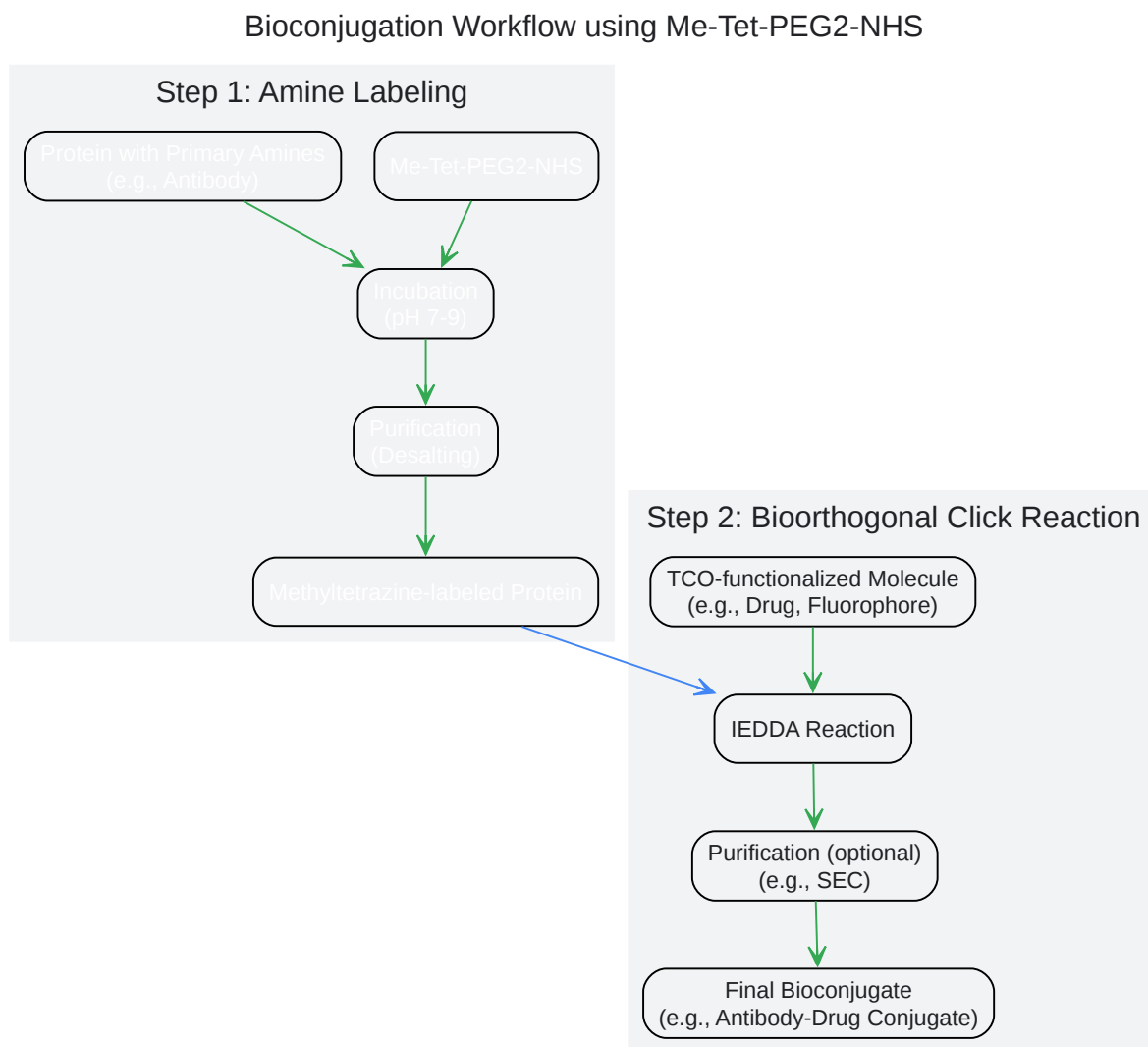
Protocol for the IEDDA Click Reaction

This protocol describes the reaction between the methyltetrazine-labeled protein and a TCO-functionalized molecule.

- Reaction Setup:
 - Combine the methyltetrazine-labeled protein and the TCO-functionalized molecule in a reaction tube. A 1.5- to 5-fold molar excess of the TCO-containing molecule over the tetrazine-labeled protein is recommended to ensure complete reaction.
 - The reaction can be performed in a variety of biocompatible buffers, such as PBS.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically complete within this timeframe due to the fast kinetics of the IEDDA reaction.
- Purification of the Final Conjugate (if necessary):
 - If the TCO-functionalized molecule was used in excess, it may be necessary to purify the final conjugate. This can be achieved using size-exclusion chromatography (SEC) or other appropriate purification methods depending on the properties of the conjugate.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for a two-step bioconjugation process using **Me-Tet-PEG2-NHS**.



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Caption: A two-step bioconjugation workflow.

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